molecular formula C7H5IN2 B070189 6-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 189882-32-4

6-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B070189
M. Wt: 244.03 g/mol
InChI Key: MQMMRWCGPSEGFA-UHFFFAOYSA-N
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Description

6-Iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . It is a derivative of 7-azaindole .


Synthesis Analysis

The synthesis of 6-Iodo-1H-pyrrolo[2,3-b]pyridine involves several steps. One method involves the polymerization of 6-ethynyl-7-azaindole, which is synthesized by ethynylation of a 6-bromo derivative . Another method involves the use of Mannich bases .


Molecular Structure Analysis

The molecular structure of 6-Iodo-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core with an iodine atom attached at the 6-position . The molecular formula is C7H5IN2 and the molecular weight is 244.03 .


Chemical Reactions Analysis

6-Iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions. It has been shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .


Physical And Chemical Properties Analysis

6-Iodo-1H-pyrrolo[2,3-b]pyridine is a solid compound . It has a molecular weight of 244.03 . The InChI code for this compound is 1S/C7H5IN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H .

Scientific Research Applications

  • Functionalization for Agrochemicals and Materials : The functionalization of 1H-pyrrolo[2,3-b]pyridine was explored to develop compounds for use in agrochemicals and functional materials. This included introducing amino groups and synthesizing podant-type compounds and polyacetylene with 1H-pyrrolo[2,3-b]pyridyl groups, some of which showed high fungicidal activity (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

  • Regioselective Functionalization : Another study achieved selective functionalization at the 6-position of 1H-pyrrolo[2,3-b]pyridine, introducing various groups like halogen, cyano, and thiocyanato, directly to the pyridine ring (Minakata, Komatsu, & Ohshiro, 1992).

  • Metal-Free Formation and Functionalization : A metal-free method was developed for forming 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines, introducing diversity in the resulting scaffold. This method was further used for subsequent palladium-catalyzed reactions (Tber, Hiebel, El Hakmaoui, Akssira, Guillaumet, & Berteina‐Raboin, 2015).

  • Synthesis of Substituted Derivatives : Research into 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine provided insights into synthesizing 4-substituted 7-azaindole derivatives through nucleophilic displacement (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

  • Biological Activity and Fungicidal Properties : A study synthesized various 3- and 6-substituted 1H-pyrrolo[2,3-b]pyridine derivatives and tested them for fungicidal activity against Pyricularia oryzae, a fungus causing rice blast. A correlation was found between the activity and the ionization potentials of the derivatives (Minakata, Hamada, Komatsu, Tsuboi, Kikuta, & Ohshiro, 1997).

Safety And Hazards

6-Iodo-1H-pyrrolo[2,3-b]pyridine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for 6-Iodo-1H-pyrrolo[2,3-b]pyridine could involve further exploration of its biological activities and potential applications in medicine. For instance, research could focus on optimizing its structure to enhance its activity against specific targets . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis .

properties

IUPAC Name

6-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMMRWCGPSEGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443792
Record name 6-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-iodo-1H-pyrrolo[2,3-b]pyridine

CAS RN

189882-32-4
Record name 6-Iodo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189882-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Minakata, T Hamada, M Komatsu… - Journal of Agricultural …, 1997 - ACS Publications
Synthesis and biological activity of a variety of 3- and 6-substituted 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives are described. Many of the synthesized 7-azaindoles exhibited …
Number of citations: 30 pubs.acs.org

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